molecular formula C16H15Cl2NO2 B5548183 3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide

Cat. No. B5548183
M. Wt: 324.2 g/mol
InChI Key: LMYGHJZQDHRZFC-UHFFFAOYSA-N
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Description

"3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound's distinctive characteristics, such as its molecular framework and reactivity, offer a broad scope for exploration in molecular design, synthesis strategies, and property analysis.

Synthesis Analysis

The synthesis of compounds closely related to "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" typically involves acylation reactions and precise control over functional group transformations. For instance, a method described for synthesizing a related compound utilized acylation of an amino compound with a benzoyl chloride derivative in a suitable solvent like THF, showcasing the foundational strategies employed in synthesizing such complex molecules (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determinations, often employing X-ray crystallography and DFT calculations, reveal intricate details about the spatial arrangement of atoms within these compounds. Studies on similar molecules have shown that intermolecular interactions, such as dimerization and crystal packing, can influence molecular geometry, especially concerning bond lengths, angles, and dihedral angles, highlighting the complex nature of these molecules' 3D configurations (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" can be inferred from related compounds, which undergo various chemical reactions based on their functional groups. For example, tritium labeling studies on benzamide functionalities reveal the intricacies of substituent effects on molecular reactivity and highlight the compound's capacity for undergoing isotopic exchange reactions, offering insights into its chemical behavior (Hong et al., 2015).

Scientific Research Applications

Molecular Interactions and Structural Analysis

Research on compounds like N-3-hydroxyphenyl-4-methoxybenzamide highlights the significance of intermolecular interactions and their influence on molecular geometry, emphasizing the role of crystal packing and dimerization in determining the dihedral angles and rotational conformation of aromatic rings. This suggests that "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" could similarly be studied for its molecular structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in drug design or material science (Karabulut et al., 2014).

Pharmacological Potential

The exploration of methoxybenzamide derivatives, such as 3-methoxybenzamide, for their pharmacological properties, such as inhibition of the bacterial cell division protein FtsZ, suggests that structurally related compounds like "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" may possess antibacterial or other biologically relevant activities. This line of research indicates the potential of such compounds in developing new therapeutic agents with improved pharmaceutical properties (Haydon et al., 2010).

Environmental Applications

The catalytic reduction of methoxychlor, a pesticide, at carbon and silver cathodes, showcases the environmental applications of methoxy-substituted compounds. By extension, "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" could be relevant in environmental chemistry, particularly in the degradation of pollutants or the design of catalytic processes for cleaner chemical reactions (McGuire & Peters, 2016).

properties

IUPAC Name

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-9-4-7-13(10(2)8-9)19-16(20)14-11(17)5-6-12(18)15(14)21-3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYGHJZQDHRZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide

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